molecular formula C19H38O3S B14067563 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane CAS No. 102013-66-1

2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane

Cat. No.: B14067563
CAS No.: 102013-66-1
M. Wt: 346.6 g/mol
InChI Key: MMWAMWFNYVOHCU-UHFFFAOYSA-N
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Description

Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- is a chemical compound with the molecular formula C19H38O3S. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms.

Preparation Methods

The synthesis of Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- involves several steps. One common method includes the reaction of dodecyl mercaptan with ethylene oxide to form 2-(dodecylthio)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(dodecylthio)ethoxy]ethanol. Finally, this compound undergoes epoxidation to form Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- .

Chemical Reactions Analysis

Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- involves its ability to react with various biological molecules. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activities and applications in drug delivery .

Comparison with Similar Compounds

Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- can be compared with other similar compounds, such as:

The uniqueness of Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- lies in its long dodecylthio chain, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

102013-66-1

Molecular Formula

C19H38O3S

Molecular Weight

346.6 g/mol

IUPAC Name

2-[2-(2-dodecylsulfanylethoxy)ethoxymethyl]oxirane

InChI

InChI=1S/C19H38O3S/c1-2-3-4-5-6-7-8-9-10-11-15-23-16-14-20-12-13-21-17-19-18-22-19/h19H,2-18H2,1H3

InChI Key

MMWAMWFNYVOHCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCOCCOCC1CO1

Origin of Product

United States

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